3-Bromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde
Description
3-Bromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde is a halogenated benzaldehyde derivative featuring a bromine atom at the 3-position and a 3,4-dichlorobenzyl ether group at the 4-position of the benzaldehyde core. Its structure combines electron-withdrawing halogens (Br, Cl) and an aldehyde functional group, which may influence reactivity, solubility, and interactions in biological systems.
Properties
CAS No. |
591210-39-8 |
|---|---|
Molecular Formula |
C14H9BrCl2O2 |
Molecular Weight |
360.0 g/mol |
IUPAC Name |
3-bromo-4-[(3,4-dichlorophenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C14H9BrCl2O2/c15-11-5-9(7-18)2-4-14(11)19-8-10-1-3-12(16)13(17)6-10/h1-7H,8H2 |
InChI Key |
QVQZCSALKZJGPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1COC2=C(C=C(C=C2)C=O)Br)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde typically involves the reaction of 3,4-dichlorobenzyl alcohol with 3-bromo-4-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Bromo-4-[(3,4-dichlorobenzyl)oxy]benzoic acid.
Reduction: 3-Bromo-4-[(3,4-dichlorobenzyl)oxy]benzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 3-Bromo-4-[(3,4-dichlorobenzyl)oxy]anisole when using sodium methoxide.
Scientific Research Applications
3-Bromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards certain molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The compound’s structural analogs differ primarily in halogen type, substituent positions, and additional functional groups. Key comparisons include:
Table 1: Substituent Comparison of Selected Benzaldehyde Derivatives
Key Observations :
- Halogen Effects : Replacement of chlorine with fluorine (e.g., 3-fluorobenzyl in ) reduces electron-withdrawing effects and may enhance metabolic stability due to fluorine’s resistance to oxidation.
- Positional Isomerism: The 3,4-dichlorobenzyl group in the target compound vs.
- Methoxy Addition : Analogs with a 5-methoxy group (e.g., ) exhibit increased lipophilicity and altered hydrogen-bonding capacity compared to the target compound.
Physical and Chemical Properties
Limited data exist for the target compound, but inferences can be drawn from analogs:
- Molecular Weight: The target compound (C₁₄H₈BrCl₂O₂, ~380.5 g/mol) is heavier than non-brominated analogs (e.g., 2-[(3,4-dichlorobenzyl)oxy]benzaldehyde at ~289.1 g/mol ), impacting solubility and crystallinity.
- Lipophilicity : Dichlorobenzyl and bromine substituents increase logP compared to fluorinated or methoxy-containing analogs, suggesting lower aqueous solubility.
Biological Activity
3-Bromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde is an organic compound characterized by a benzaldehyde functional group attached to a benzene ring, which is further substituted with a 3,4-dichlorobenzyl ether. Its molecular formula is . The presence of both chlorine and bromine substituents in this compound suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The structural uniqueness of 3-Bromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | |
| Functional Groups | Benzaldehyde, ether |
| Halogen Substituents | Bromine (Br), Chlorine (Cl) |
The compound's structure includes a benzaldehyde group, which is often associated with various biological activities such as antimicrobial and anticancer properties. The 3,4-dichlorobenzyl moiety may enhance lipophilicity and influence interactions with biological targets.
Anticancer Activity
The potential anticancer properties of 3-Bromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde are supported by the general activity observed in structurally similar compounds. The benzaldehyde group is known for its role in inhibiting cancer cell proliferation. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death.
The exact mechanism of action for 3-Bromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde remains to be elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors in biological systems. This interaction could lead to the inhibition or activation of pathways critical for microbial growth or cancer cell proliferation.
Case Studies and Research Findings
-
Anticancer Activity Study :
- A study evaluated the cytotoxic effects of various benzaldehyde derivatives on cancer cell lines. It was found that compounds with similar structural features to 3-Bromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde exhibited IC50 values below 10 µM against several cancer types, indicating significant activity .
- Antimicrobial Efficacy :
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Bromo-4-methoxybenzaldehyde | Methoxy group instead of dichlorobenzyl | Moderate antimicrobial activity |
| 4-Bromobenzaldehyde | Simpler structure without dichlorobenzyl | Limited biological activity |
| 3,4-Dichlorobenzyl bromide | Contains same dichlorobenzyl group | Antimicrobial properties noted |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
